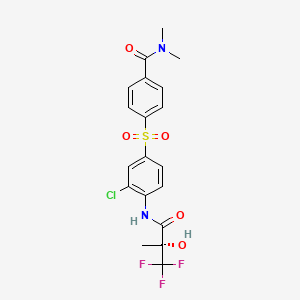

AZD7545

Descripción

Propiedades

IUPAC Name |

4-[3-chloro-4-[[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]amino]phenyl]sulfonyl-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClF3N2O5S/c1-18(28,19(21,22)23)17(27)24-15-9-8-13(10-14(15)20)31(29,30)12-6-4-11(5-7-12)16(26)25(2)3/h4-10,28H,1-3H3,(H,24,27)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDZLJHKVNTQGZ-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(C)C)Cl)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C(=O)NC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(C)C)Cl)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClF3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801025839 | |

| Record name | 4-[3-Chloro-4-[[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]amino]phenyl]sulfonyl-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252017-04-2 | |

| Record name | 4-[3-Chloro-4-[[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]amino]phenyl]sulfonyl-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

AZD7545 structure and chemical properties

An in-depth technical guide to AZD7545, a potent inhibitor of pyruvate dehydrogenase kinase, for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic, cell-permeable small molecule that acts as a potent and selective inhibitor of pyruvate dehydrogenase kinases (PDHKs), particularly PDHK1 and PDHK2.[1][2][3][4] By inhibiting these kinases, this compound leads to the activation of the pyruvate dehydrogenase complex (PDC), a critical mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle.[1][5] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound.

Chemical Structure and Properties

This compound is a trifluoromethylpropanamide derivative with a molecular weight of 478.87 g/mol .[1][2][3] It is a white to off-white solid.[2] The stereochemistry at the hydroxyl-bearing carbon is crucial for its activity.

Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 4-[[3-chloro-4-[[(2R)-3,3,3-trifluoro-2-hydroxy-2-methyl-1-oxopropyl]amino]phenyl]sulfonyl]-N,N-dimethyl-benzamide | [5] |

| CAS Number | 252017-04-2 | [1][2][3][5] |

| Molecular Formula | C₁₉H₁₈ClF₃N₂O₅S | [1][2][3][5] |

| Molecular Weight | 478.87 | [1][2][3][5] |

| SMILES | O=C(N(C)C)C1=CC=C(S(=O)(=O)C2=CC=C(NC(--INVALID-LINK--(O)C(F)(F)F)=O)C(Cl)=C2)C=C1 | [2][3][5] |

| InChI Key | DTDZLJHKVNTQGZ-GOSISDBHSA-N | [3] |

Physicochemical Properties

| Property | Value | Reference |

| Physical Form | Crystalline solid | [5] |

| Color | White to off-white | [2][3] |

| Storage Temperature | 2-8°C (solid); -20°C (in solution for up to 3 months) | [3][4] |

Solubility

| Solvent | Solubility | Reference |

| Water | Insoluble | [1] |

| DMSO | ≥ 46 mg/mL (96.06 mM) | [2] |

| Ethanol | 20 mg/mL | [5] |

| DMF | 20 mg/mL | [5] |

| DMSO:PBS (pH 7.2) | 0.02 mg/mL | [5] |

Mechanism of Action

This compound functions by inhibiting the pyruvate dehydrogenase kinases (PDHKs), which are responsible for the inhibitory phosphorylation of the E1α subunit of the pyruvate dehydrogenase complex (PDC).[6] This inhibition is non-ATP-competitive.[3][7]

This compound specifically binds to the lipoyl-binding pocket on the N-terminal domain of PDHKs.[8][9] This binding site is normally occupied by the lipoyl-bearing domain (L2) of the dihydrolipoyl transacetylase (E2) component of the PDC.[1][4] By occupying this pocket, this compound prevents the docking of PDHK onto the E2 scaffold, thereby inhibiting its ability to phosphorylate and inactivate the E1α subunit.[1][4][9] The subsequent decrease in phosphorylated (inactive) PDC leads to a higher proportion of active, dephosphorylated PDC, which enhances the conversion of pyruvate to acetyl-CoA for entry into the TCA cycle.[1][10]

References

- 1. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. portlandpress.com [portlandpress.com]

- 4. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 5. Regulation of the pyruvate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound is a selective inhibitor of pyruvate dehydrogenase kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. researchgate.net [researchgate.net]

- 9. Distinct structural mechanisms for inhibition of pyruvate dehydrogenase kinase isoforms by this compound, dichloroacetate, and radicicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD7545 Target Validation in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD7545 is a potent and selective inhibitor of Pyruvate Dehydrogenase Kinase (PDK), with a primary focus on the PDK2 isoform. By inhibiting PDK, this compound prevents the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC). This action enhances the conversion of pyruvate to acetyl-CoA, a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle, thereby promoting glucose oxidation. This guide provides a comprehensive overview of the target validation for this compound in the context of metabolic studies, detailing its mechanism of action, quantitative effects, and the experimental protocols used for its evaluation.

Introduction: The Pyruvate Dehydrogenase Complex and its Regulation

The Pyruvate Dehydrogenase Complex (PDC) is a key mitochondrial multi-enzyme complex that plays a crucial role in cellular energy metabolism.[1] It catalyzes the irreversible decarboxylation of pyruvate to acetyl-CoA, which then enters the TCA cycle for complete oxidation. The activity of the PDC is tightly regulated by a phosphorylation/dephosphorylation cycle. Pyruvate Dehydrogenase Kinases (PDKs) phosphorylate and inactivate the E1α subunit of the PDC, while Pyruvate Dehydrogenase Phosphatases (PDPs) dephosphorylate and activate it.[1]

There are four known isoforms of PDK in mammals (PDK1, PDK2, PDK3, and PDK4), each with a distinct tissue distribution and regulatory properties.[2] Upregulation of PDK activity is associated with various metabolic disorders, including type 2 diabetes and cancer, where a shift from oxidative phosphorylation to glycolysis is observed (the Warburg effect).[3][4]

Molecular Target of this compound: Pyruvate Dehydrogenase Kinase (PDK)

The primary molecular target of this compound is Pyruvate Dehydrogenase Kinase (PDK).[5][6] It exhibits selectivity for the PDK2 isoform.[5]

Mechanism of Action

This compound is a non-ATP-competitive inhibitor that binds to the lipoyl-binding pocket of PDK.[3][7] This binding allosterically inhibits the kinase activity of PDK, preventing the phosphorylation of the serine residues on the E1α subunit of the PDC.[8] Consequently, the PDC remains in its active, dephosphorylated state, leading to an increased rate of pyruvate conversion to acetyl-CoA and enhanced glucose oxidation.[9]

Signaling Pathway

The signaling pathway illustrating the mechanism of action of this compound is depicted below.

Quantitative Data Presentation

The following tables summarize the quantitative data on the efficacy and potency of this compound from various metabolic studies.

Table 1: In Vitro Potency of this compound

| Parameter | Target/System | Value | Reference(s) |

| IC50 | Human PDK1 | 87 nM | [8] |

| Human PDK2 | 6.4 nM | [10] | |

| Human PDK3 | 600 nM | [8] | |

| EC50 | PDH Activity (in the presence of PDHK2) | 5.2 nM | [9] |

| Pyruvate Oxidation (in rat hepatocytes) | 105 nM | [9] |

Table 2: In Vivo Effects of this compound in Rodent Models

| Animal Model | Tissue | Parameter | Dose | Effect | Reference(s) |

| Wistar Rats | Liver | Active PDH | 30 mg/kg (single dose) | Increased from 24.7% to 70.3% | [9] |

| Skeletal Muscle | Active PDH | 30 mg/kg (single dose) | Increased from 21.1% to 53.3% | [9] | |

| Obese Zucker (fa/fa) Rats | Skeletal Muscle | PDH Activity | 10 mg/kg (single dose) | Significantly elevated | [9] |

| Blood | Glucose Profile | 10 mg/kg (twice daily for 7 days) | Markedly improved 24-h glucose profile | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the target and metabolic effects of this compound.

PDK Activity Assay

This assay measures the ability of this compound to inhibit the phosphorylation of the PDC E1α subunit by a specific PDK isoform.

Materials:

-

Recombinant human PDK isoform (e.g., PDK2)

-

Recombinant PDC E1α subunit (substrate)

-

[γ-³²P]ATP

-

This compound

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, the PDC E1α subunit, and the desired concentration of this compound (or vehicle control).

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated E1α subunit by autoradiography.

-

Quantify the band intensity to determine the extent of phosphorylation and calculate the IC₅₀ value for this compound.

PDC Activity Assay in Cell Lysates

This assay measures the overall activity of the PDC in cells treated with this compound.

Materials:

-

Cultured cells (e.g., hepatocytes, myotubes)

-

This compound

-

Cell lysis buffer (e.g., 50 mM KH₂PO₄ pH 7.0, 2 mM EDTA, 5 mM DTT, 0.1% Triton X-100, and protease/phosphatase inhibitors)

-

PDC assay buffer (e.g., 50 mM KH₂PO₄ pH 8.0, 1 mM MgCl₂, 0.2 mM thiamine pyrophosphate, 1 mM NAD⁺, 0.1 mM coenzyme A)

-

[1-¹⁴C]pyruvate

-

Scintillation fluid and counter

Procedure:

-

Treat cultured cells with various concentrations of this compound for a specified time.

-

Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

In a sealed reaction vessel, mix a defined amount of cell lysate with the PDC assay buffer.

-

Initiate the reaction by adding [1-¹⁴C]pyruvate.

-

Incubate at 37°C for a set time (e.g., 20 minutes).

-

Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Capture the released ¹⁴CO₂ in a trapping agent (e.g., hyamine hydroxide).

-

Measure the radioactivity of the trapped ¹⁴CO₂ using a scintillation counter.

-

Calculate the PDC activity as nmol of pyruvate converted per minute per mg of protein.

Western Blot Analysis of PDH E1α Phosphorylation

This method is used to directly assess the phosphorylation status of the PDC E1α subunit in response to this compound treatment.

Materials:

-

Cultured cells or tissue homogenates

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-PDH-E1α (specific for phosphorylation sites, e.g., Ser293) and anti-total-PDH-E1α

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat cells or animals with this compound.

-

Prepare protein lysates from cells or tissues using RIPA buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-PDH-E1α) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total PDH-E1α for normalization.

-

Quantify the band intensities to determine the ratio of phosphorylated to total PDH-E1α.

Mandatory Visualizations

Experimental Workflow: Cell-Based PDC Activity Assay

The following diagram illustrates the workflow for assessing the effect of this compound on PDC activity in cultured cells.

References

- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using Isolated Mitochondria from Minimal Quantities of Mouse Skeletal Muscle for High throughput Microplate Respiratory Measurements [jove.com]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Measuring Mitochondrial Pyruvate Oxidation | Springer Nature Experiments [experiments.springernature.com]

- 9. Determination of pyruvate oxidation rate and citric acid cycle activity in intact human leukocytes and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

AZD7545: A Comprehensive Technical Review of its Primary Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7545 is a potent and selective small molecule inhibitor that has been investigated for its therapeutic potential in metabolic diseases, particularly type 2 diabetes. This document provides an in-depth technical guide on the primary molecular target of this compound, its mechanism of action, and the experimental basis for these findings.

Primary Target: Pyruvate Dehydrogenase Kinase (PDHK)

The primary molecular target of this compound is Pyruvate Dehydrogenase Kinase (PDHK) .[1][2][3][4][5] this compound exhibits isoform selectivity, potently inhibiting PDHK1 and PDHK2.[1][3][5][6] It is a non-ATP competitive inhibitor, meaning it does not compete with ATP for binding to the kinase domain.[3][7] Instead, structural studies have shown that this compound binds to the lipoyl-binding pocket of PDHK.[8] This binding disrupts the interaction between PDHK and the inner lipoyl-bearing domain (L2) of the dihydrolipoyl transacetylase (E2) component of the Pyruvate Dehydrogenase Complex (PDC).[1]

The Pyruvate Dehydrogenase Complex is a critical mitochondrial multi-enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible decarboxylation of pyruvate to acetyl-CoA.[3][4] The activity of the PDC is tightly regulated by reversible phosphorylation. PDHKs phosphorylate and inactivate the E1α subunit of the PDC, thereby downregulating its activity.[3][4] By inhibiting PDHK, this compound prevents the inactivation of the PDC, leading to its activation and an increase in glucose oxidation.[9][10]

Quantitative Pharmacological Data

The inhibitory and activating effects of this compound on various PDHK isoforms and its downstream effects on cellular metabolism have been quantified in several studies. The following tables summarize the key quantitative data.

| Target Isoform | Parameter | Value | Reference |

| PDHK1 | IC₅₀ | 36.8 nM | [1][5] |

| PDHK2 | IC₅₀ | 6.4 nM | [1][5] |

| PDHK3 | IC₅₀ | 600 nM | [10] |

| PDHK4 | Activity | Stimulatory at >10 nM | [1][10] |

Table 1: In Vitro Inhibitory/Stimulatory Activity of this compound against PDHK Isoforms. IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity.

| Experimental System | Parameter | Value | Reference |

| Recombinant human PDHK2 | EC₅₀ (PDH activity) | 5.2 nM | [1][5][9] |

| Primary rat hepatocytes | EC₅₀ (pyruvate oxidation) | 105 nM | [1][5][9] |

Table 2: Cellular Activity of this compound. EC₅₀ values represent the concentration of this compound required to elicit 50% of the maximal response.

Signaling Pathway

The pyruvate dehydrogenase complex (PDC) is a central hub in cellular metabolism, and its activity is tightly controlled by phosphorylation and dephosphorylation. The following diagram illustrates the regulatory pathway and the mechanism of action of this compound.

References

- 1. The hormonal regulation of pyruvate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of pyruvate dehydrogenase (PDH) complex | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 9. This compound, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyruvate Dehydrogenase Kinase Inhibitor, this compound [sigmaaldrich.com]

The Role of AZD7545 in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD7545 is a potent and selective inhibitor of Pyruvate Dehydrogenase Kinase (PDK), a key regulatory enzyme in cellular metabolism. By inhibiting PDK, this compound activates the Pyruvate Dehydrogenase Complex (PDC), facilitating the conversion of pyruvate to acetyl-CoA and promoting mitochondrial respiration. This guide provides an in-depth technical overview of the mechanism of action of this compound, its effects on cellular metabolism, and its potential therapeutic applications. Quantitative data from key studies are summarized, and the underlying signaling pathways and experimental workflows are visualized.

Introduction to this compound and its Target: Pyruvate Dehydrogenase Kinase

Cellular metabolism is a tightly regulated network of biochemical reactions essential for energy production, biosynthesis, and cellular homeostasis. The Pyruvate Dehydrogenase Complex (PDC) plays a critical gatekeeping role in aerobic metabolism, catalyzing the irreversible decarboxylation of pyruvate to acetyl-CoA, thereby linking glycolysis to the tricarboxylic acid (TCA) cycle.[1][2] The activity of the PDC is primarily regulated by reversible phosphorylation mediated by a family of four dedicated Pyruvate Dehydrogenase Kinase (PDK) isoenzymes (PDK1-4).[3][4] These kinases phosphorylate and inactivate the E1α subunit of the PDC.[3][4]

This compound is a small molecule inhibitor developed to target PDKs.[3][4] Initially investigated for the treatment of type 2 diabetes, its role in modulating cellular metabolism has garnered interest in other therapeutic areas, including oncology.[2][3][4] This document will delve into the technical details of how this compound influences cellular metabolic pathways.

Mechanism of Action of this compound

This compound functions as a selective inhibitor of specific PDK isoforms. It does not compete with ATP, but rather acts by binding to the lipoamide-binding site on the kinase.[1][3] This binding prevents the interaction of PDK with the inner lipoyl-bearing domains (L2) of the dihydrolipoyl transacetylase (E2) component of the PDC, which is essential for the kinase's activity.[5]

By inhibiting PDK, this compound prevents the phosphorylation and subsequent inactivation of the PDC. This leads to a higher proportion of active, dephosphorylated PDC, thereby increasing the flux of pyruvate into the mitochondria for conversion to acetyl-CoA and subsequent oxidation in the TCA cycle.

Signaling Pathway of PDC Regulation and this compound Inhibition

Caption: this compound inhibits PDK1 and PDK2, preventing PDC phosphorylation and promoting the conversion of pyruvate to acetyl-CoA.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against PDK Isoforms

| Isoform | IC50 (nM) | Source |

| PDHK1 | 36.8 ± 18 | [3] |

| PDHK2 | 6.4 ± 2.2 | [3] |

| PDHK4 | No inhibition (>10 µM), stimulates activity | [5] |

Table 2: In Vitro and In Vivo Effects of this compound on PDH Activity and Metabolism

| System | Parameter | Value | Source |

| Recombinant human PDHK2 | EC50 for PDH activity increase | 5.2 nM | [5][6] |

| Primary rat hepatocytes | EC50 for PDH activity increase | 105 nM | [5][6] |

| Primary rat hepatocytes | Stimulation of pyruvate oxidation | 2-fold | [6] |

| Wistar rats (liver) | Increase in active PDH (30 mg/kg) | From 24.7% to 70.3% | [6] |

| Wistar rats (skeletal muscle) | Increase in active PDH (30 mg/kg) | From 21.1% to 53.3% | [6] |

| Obese Zucker rats (muscle) | Elevation of PDH activity (10 mg/kg) | Significant | [6] |

| Obese Zucker rats | Postprandial blood glucose | Elimination of elevation | [5][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the general protocols employed in the characterization of this compound.

In Vitro Kinase Assays

Objective: To determine the inhibitory potency (IC50) of this compound against different PDK isoforms.

General Protocol:

-

Enzyme and Substrate Preparation: Recombinant human PDK isoforms (PDK1, PDK2, PDK4) and the E1 component of the PDC are expressed and purified.

-

Reaction Mixture: The assay is typically performed in a buffer containing ATP, the E1 substrate, and the respective PDK isoform.

-

Inhibitor Addition: this compound is added at varying concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated to allow for the phosphorylation of the E1 subunit.

-

Detection: The extent of E1 phosphorylation is quantified, often using a radiolabeled ATP ([γ-³²P]ATP) followed by autoradiography or by using specific antibodies that recognize the phosphorylated form of E1.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a suitable pharmacological model.

Hepatocyte Pyruvate Oxidation Assay

Objective: To assess the effect of this compound on pyruvate metabolism in a cellular context.

General Protocol:

-

Hepatocyte Isolation: Primary hepatocytes are isolated from rats (e.g., Wistar) by collagenase perfusion of the liver.

-

Cell Culture: Hepatocytes are plated and cultured in a suitable medium.

-

Treatment: Cells are treated with varying concentrations of this compound.

-

Metabolic Labeling: [1-¹⁴C]-pyruvate is added to the medium.

-

CO2 Trapping: The rate of pyruvate oxidation is determined by measuring the amount of ¹⁴CO₂ produced and trapped in a suitable scintillant.

-

Data Analysis: The EC50 for the stimulation of pyruvate oxidation is calculated from the dose-response curve.

In Vivo Studies in Rodent Models

Objective: To evaluate the in vivo efficacy of this compound on PDH activity and glucose metabolism.

General Protocol:

-

Animal Models: Wistar rats or obese Zucker rats are commonly used.

-

Drug Administration: this compound is administered, typically via oral gavage.

-

Tissue Collection: At specified time points after administration, tissues such as liver and skeletal muscle are collected.

-

PDH Activity Assay: Tissue extracts are prepared, and the activity of the PDC is measured. The proportion of the active (dephosphorylated) form of PDC is determined by comparing the activity with and without treatment with a PDH phosphatase.

-

Blood Glucose Monitoring: In studies involving diabetic models like the Zucker rat, blood glucose levels are monitored over time, particularly after a meal, to assess the impact on glucose homeostasis.

Metabolic Consequences of PDK Inhibition by this compound

The inhibition of PDK by this compound initiates a cascade of metabolic shifts within the cell.

Shift from Glycolysis to Oxidative Phosphorylation

In many cancer cells, a phenomenon known as the Warburg effect is observed, where cells predominantly rely on aerobic glycolysis for energy production, converting pyruvate to lactate even in the presence of oxygen.[7] By activating the PDC, this compound promotes the entry of pyruvate into the TCA cycle, thereby shifting the metabolic balance from glycolysis towards oxidative phosphorylation. This can lead to a reduction in lactate production and a more efficient energy generation process.[8]

Impact on the NAD+/NADH Ratio

The increased flux through the PDC and the TCA cycle leads to a higher rate of NADH production. This can alter the intracellular NAD+/NADH ratio, which is a critical regulator of numerous cellular processes, including the activity of sirtuins and other NAD+-dependent enzymes.[9] Studies have shown that PDK inhibition by this compound can decrease the NAD+/NADH ratio.[9]

Experimental Workflow for Investigating Metabolic Shifts

Caption: A typical experimental workflow to elucidate the metabolic reprogramming induced by this compound.

Conclusion

This compound is a valuable research tool for dissecting the intricate regulation of cellular metabolism. Its selective inhibition of PDK1 and PDK2 provides a specific means to activate the Pyruvate Dehydrogenase Complex, thereby influencing the balance between glycolysis and mitochondrial respiration. The quantitative data and experimental frameworks presented in this guide offer a solid foundation for researchers and drug development professionals working to understand and therapeutically target cellular metabolic pathways. Further investigation into the nuanced effects of this compound in different cellular and disease contexts will continue to illuminate the critical role of the PDC in health and disease.

References

- 1. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. portlandpress.com [portlandpress.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

AZD7545 In Vitro Assay Protocols: A Comprehensive Guide for Researchers

For Immediate Release

This application note provides detailed protocols for in vitro assays involving AZD7545, a potent and selective inhibitor of Pyruvate Dehydrogenase Kinase 2 (PDHK2). The information is intended for researchers, scientists, and drug development professionals working on the Pyruvate Dehydrogenase (PDH) complex and related metabolic pathways. This document outlines the mechanism of action of this compound, its inhibitory activity, and provides step-by-step protocols for key biochemical and cell-based assays.

Introduction

This compound is a selective inhibitor of pyruvate dehydrogenase kinases (PDKs), with particular potency against PDHK2.[1] The pyruvate dehydrogenase complex (PDC) is a critical mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible decarboxylation of pyruvate to acetyl-CoA.[2][3][4] The activity of the PDC is tightly regulated by reversible phosphorylation by four PDK isoforms (PDK1-4) and dephosphorylation by two pyruvate dehydrogenase phosphatase (PDP) isoforms.[5] Phosphorylation of the E1α subunit of the PDC by PDKs leads to its inactivation.[5] By inhibiting PDKs, particularly PDHK2, this compound leads to an increase in the active, dephosphorylated form of the PDC, thereby promoting glucose oxidation.[6]

Mechanism of Action

This compound acts as a competitive inhibitor of PDHK2.[4] It has been shown to inhibit PDHK1 and PDHK2 with high affinity.[1][4][7] Interestingly, it does not inhibit PDHK4 at higher concentrations but rather stimulates its activity.[7] The inhibitory action of this compound disrupts the interaction between PDHK2 and the inner lipoyl-bearing domains (L2) of the dihydrolipoyl transacetylase (E2) component of the PDC.[7]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and activation data for this compound against various PDHK isoforms and in cellular assays.

Table 1: Inhibitory Activity of this compound against PDHK Isoforms

| Target Isoform | IC50 (nM) |

| PDHK1 | 36.8[4][7] |

| PDHK2 | 6.4[1][4][7] |

| PDHK3 | 600 |

Table 2: Activator and Cellular Activity of this compound

| Assay | Cell Type/System | EC50 (nM) |

| PDH Activity Assay | Recombinant human PDHK2 | 5.2[7] |

| Pyruvate Oxidation Assay | Primary Rat Hepatocytes | 105[7] |

Signaling Pathway

The diagram below illustrates the central role of the Pyruvate Dehydrogenase Complex (PDC) in glucose metabolism and its regulation by Pyruvate Dehydrogenase Kinases (PDKs) and Phosphatases (PDPs). This compound inhibits PDKs, leading to the activation of the PDC.

Experimental Workflow

The following diagram provides a general workflow for conducting in vitro assays with this compound.

Experimental Protocols

Herein are detailed protocols for key in vitro assays to evaluate the activity of this compound.

PDHK2 Biochemical Assay (Radiometric)

This assay measures the inhibition of PDHK2 activity by quantifying the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a synthetic peptide substrate.

Materials:

-

Recombinant human PDHK2 enzyme

-

PDHKtide substrate (a synthetic peptide substrate for PDHK)

-

[γ-³³P]ATP

-

This compound

-

Assay Buffer: 20 mM HEPES (pH 7.4), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA

-

Stop Solution: 75 mM phosphoric acid

-

96-well phosphocellulose filter plates

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Reagents:

-

Prepare a 2X enzyme solution by diluting recombinant PDHK2 in Assay Buffer.

-

Prepare a 2X substrate solution containing PDHKtide and [γ-³³P]ATP in Assay Buffer.

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in Assay Buffer to achieve the desired final concentrations.

-

-

Assay Reaction:

-

To the wells of a 96-well plate, add 10 µL of the this compound dilutions or vehicle control (DMSO in Assay Buffer).

-

Add 20 µL of the 2X enzyme solution to each well.

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of the 2X substrate solution to each well. The final reaction volume is 50 µL.

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes.

-

-

Termination and Detection:

-

Stop the reaction by adding 50 µL of Stop Solution to each well.

-

Transfer the reaction mixture to a 96-well phosphocellulose filter plate.

-

Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Dry the filter plate.

-

Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Pyruvate Oxidation Assay in Primary Hepatocytes

This assay measures the effect of this compound on the rate of pyruvate oxidation in primary hepatocytes by quantifying the production of ¹⁴CO₂ from [1-¹⁴C]pyruvate.

Materials:

-

Primary rat hepatocytes

-

[1-¹⁴C]pyruvate

-

Krebs-Henseleit bicarbonate buffer supplemented with 10 mM HEPES and 2% BSA, pH 7.4

-

This compound

-

96-well cell culture plates with a corresponding filter plate containing a CO₂ trapping agent (e.g., filter paper soaked in NaOH or a commercial CO₂ trapping scintillant)

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Preparation:

-

Isolate primary hepatocytes from rats using standard collagenase perfusion methods.

-

Seed the hepatocytes in 96-well collagen-coated plates and allow them to attach for 4-6 hours in appropriate culture medium.

-

-

Assay:

-

Wash the cells once with Krebs-Henseleit buffer.

-

Pre-incubate the cells for 30 minutes with Krebs-Henseleit buffer containing various concentrations of this compound or vehicle control.

-

Initiate the assay by adding Krebs-Henseleit buffer containing [1-¹⁴C]pyruvate to a final concentration of 1 mM.

-

Immediately seal the wells with the filter plate containing the CO₂ trapping agent.

-

-

Incubation:

-

Incubate the plates at 37°C for 60 minutes.

-

-

Termination and Detection:

-

Stop the reaction by injecting a strong acid (e.g., 1 M perchloric acid) into each well to release all dissolved ¹⁴CO₂ from the medium.

-

Continue incubation for another 60 minutes at room temperature to ensure complete trapping of the ¹⁴CO₂ by the filter paper.

-

Remove the filter plate and transfer the filter papers to scintillation vials.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Normalize the ¹⁴CO₂ production to the protein content in each well.

-

Calculate the fold-change in pyruvate oxidation for each this compound concentration relative to the vehicle control.

-

Plot the fold-change against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Cell Proliferation Assay in Melanoma Cells

This assay assesses the effect of this compound on the proliferation of human melanoma cell lines.

Materials:

-

Human melanoma cell lines (e.g., A375, SK-MEL-28)

-

Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

This compound

-

Resazurin sodium salt solution

-

96-well clear-bottom black cell culture plates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the melanoma cells.

-

Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of this compound or vehicle control.

-

-

Incubation:

-

Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Resazurin Assay:

-

Prepare a working solution of Resazurin in PBS or culture medium.

-

Add 10 µL of the Resazurin solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, protected from light.

-

-

Detection:

-

Measure the fluorescence of the reduced Resazurin (resorufin) using a fluorescence plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with medium only).

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for cell proliferation.

-

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. Always follow standard laboratory safety procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 4. PYRUVATE DEHYDROGENASE COMPLEX (PDH-MULTI-ENZYME COMPLEX) | PPTX [slideshare.net]

- 5. docs.abcam.com [docs.abcam.com]

- 6. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying the Warburg Effect in Cancer using AZD7545

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a shift from mitochondrial oxidative phosphorylation to aerobic glycolysis, even in the presence of oxygen.[1] This metabolic reprogramming provides cancer cells with a growth advantage by supplying them with the necessary energy and biosynthetic precursors for rapid proliferation.[1] A key regulator of this metabolic switch is the Pyruvate Dehydrogenase Complex (PDC), which is often inactivated in cancer cells by Pyruvate Dehydrogenase Kinases (PDKs).[2] AZD7545 is a potent and selective inhibitor of PDK2, and also shows activity against PDK1, making it a valuable tool for studying the reversal of the Warburg effect and its therapeutic potential in cancer.[3] By inhibiting PDK, this compound reactivates the PDC, shunting pyruvate back into the tricarboxylic acid (TCA) cycle and restoring oxidative phosphorylation.[2] These application notes provide detailed protocols for utilizing this compound to investigate the Warburg effect in cancer cells.

Mechanism of Action of this compound

This compound is a competitive inhibitor of PDK2, with a lesser inhibitory effect on PDK1.[3] PDKs phosphorylate the E1α subunit of the PDC at specific serine residues (e.g., Ser293), leading to its inactivation.[2][4] This inactivation prevents the conversion of pyruvate to acetyl-CoA, a critical step for entry into the TCA cycle.[2] Consequently, pyruvate is diverted towards lactate production via lactate dehydrogenase (LDH), a hallmark of the Warburg effect.[5] this compound, by inhibiting PDK2, prevents the phosphorylation of PDH, thereby maintaining its active state and promoting the flux of pyruvate into the mitochondria for oxidative phosphorylation.[2][3] This shift in metabolism can lead to decreased lactate production, increased oxygen consumption, and reduced cancer cell proliferation.[5][6]

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Reference |

| PDK1 IC₅₀ | 36.8 nM | [3] |

| PDK2 IC₅₀ | 6.4 nM | [3] |

| PDK2 EC₅₀ (PDH activity) | 5.2 nM | [7] |

| EC₅₀ in rat hepatocytes (pyruvate oxidation) | 105 nM | [7] |

Table 2: Effects of this compound on Cancer Cell Growth

| Cell Line | Cancer Type | Treatment | Effect | Reference |

| BRAFV600E human melanoma cells (A375, IGR37) | Melanoma | 10 µM this compound for 90 hours | Growth suppression | [3] |

| NRASmut human melanoma cells (SKMel30, IPC298, MelJuso) | Melanoma | 10 µM this compound for 120 hours | Growth suppression | [3] |

Experimental Protocols

Cell Viability Assay

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.[8]

Materials:

-

Cancer cell lines of interest (e.g., A549 lung cancer, U87 glioblastoma)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of this compound in complete medium. It is recommended to test a range of concentrations (e.g., 0.01 µM to 100 µM).

-

Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Lactate Production Assay

This protocol measures the amount of lactate secreted by cancer cells into the culture medium, a key indicator of glycolytic activity.

Materials:

-

Cancer cells treated with this compound as described in the cell viability assay protocol.

-

Lactate Assay Kit (commercially available kits are recommended for ease of use and reproducibility).

-

Microplate reader.

Procedure:

-

Culture cancer cells in 24-well plates and treat with various concentrations of this compound for 24-48 hours.

-

Collect the cell culture supernatant at the end of the treatment period.

-

Centrifuge the supernatant at 1,000 x g for 5 minutes to remove any detached cells.

-

Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

-

Normalize the lactate concentration to the cell number or total protein content of the corresponding well.

Western Blot Analysis of PDH Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of the PDH E1α subunit, a direct downstream target of PDK. A decrease in the phosphorylation at Ser293 is indicative of PDC activation.[4]

Materials:

-

Cancer cells treated with this compound.

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies:

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Treat cancer cells with this compound at various concentrations and for different time points.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-PDH-E1α (Ser293) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total PDH-E1α and a loading control to ensure equal protein loading.

In Vivo Studies in a Cancer Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or nude mice).

-

Cancer cells for injection (e.g., 1-5 x 10⁶ cells in PBS or Matrigel).

-

This compound.

-

Vehicle for administration (e.g., 0.5% (w/v) hydroxypropyl methylcellulose in water for oral gavage).

-

Calipers for tumor measurement.

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Prepare the this compound formulation. A suggested oral dose is 10-50 mg/kg, administered once or twice daily.[3] The vehicle control group should receive the vehicle alone.

-

Administer the treatment for a specified period (e.g., 2-4 weeks).

-

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for p-PDH, immunohistochemistry).

Mandatory Visualizations

Caption: this compound inhibits PDK, preventing PDC inactivation and promoting oxidative phosphorylation.

Caption: Workflow for studying the effects of this compound on cancer cell metabolism.

References

- 1. Phospho-Pyruvate Dehydrogenase α1 (Ser293) Antibody | Cell Signaling Technology [cellsignal.com]

- 2. Targeting Tumor Metabolism for Cancer Treatment: Is Pyruvate Dehydrogenase Kinases (PDKs) a Viable Anticancer Target? [ijbs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Monitoring phosphorylation of the pyruvate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDK-1 regulates lactate production in hypoxia and is associated with poor prognosis in head and neck squamous cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. PDK4-dependent hypercatabolism and lactate production of senescent cells promotes cancer malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Anti-phospho-PDHE1-A type I (Ser293) Antibody | ABS204 [merckmillipore.com]

Application Notes and Protocols for the Experimental Use of AZD7545 in Obese Zucker Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental use of AZD7545, a potent and selective inhibitor of Pyruvate Dehydrogenase Kinase 2 (PDHK2), in the obese Zucker (fa/fa) rat model of obesity and insulin resistance. The protocols detailed below are designed to facilitate the investigation of this compound's effects on glucose and lipid metabolism.

Introduction

The obese Zucker rat is a widely utilized model for studying obesity and insulin resistance due to a mutation in the leptin receptor, leading to hyperphagia and a metabolic phenotype that mimics human metabolic syndrome.[1][2] Pyruvate Dehydrogenase (PDH) is a critical mitochondrial enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle. Its activity is inhibited by phosphorylation mediated by Pyruvate Dehydrogenase Kinases (PDKs).[3] In states of insulin resistance, PDH activity is often suppressed. This compound is a selective inhibitor of PDHK2, and by inhibiting this kinase, it leads to the dephosphorylation and activation of PDH.[2] This activation is hypothesized to increase glucose oxidation and improve glycemic control.[1]

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of this compound

| Parameter | Value | Species/System | Reference |

| PDHK1 IC₅₀ | 36.8 nM | Recombinant Human | [2] |

| PDHK2 IC₅₀ | 6.4 nM | Recombinant Human | [2] |

| PDH Activity EC₅₀ (in the presence of PDHK2) | 5.2 nM | In Vitro | [1] |

| Pyruvate Oxidation EC₅₀ | 105 nM | Rat Hepatocytes | [1][4] |

Table 2: Effects of this compound on PDH Activity and Blood Glucose in Obese Zucker Rats

| Treatment Group | Dose and Duration | Tissue | Change in Active PDH | Change in Blood Glucose | Reference |

| Obese Zucker (fa/fa) Rats | 10 mg/kg (single dose) | Skeletal Muscle | Significantly elevated | - | [1][5] |

| Obese Zucker (fa/fa) Rats | 10 mg/kg (twice daily for 7 days) | - | - | Markedly improved 24-h glucose profile | [1][5] |

| Wistar Rats | 30 mg/kg (single dose) | Liver | Increased from 24.7% to 70.3% | - | [1] |

| Wistar Rats | 30 mg/kg (single dose) | Skeletal Muscle | Increased from 21.1% to 53.3% | - | [1] |

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

Objective: To prepare and administer this compound to obese Zucker rats via oral gavage.

Materials:

-

This compound powder

-

Vehicle (select one of the options below)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Animal scale

-

Gavage needles (16-18 gauge, 2-3 inches with a rounded tip for rats)

-

Syringes (1-3 mL)

Procedure:

-

Vehicle Preparation:

-

For Option A: Sequentially add and mix 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

For Option B: Prepare a 20% SBE-β-CD solution in saline. Then, mix 10% DMSO with 90% of the SBE-β-CD solution.

-

For Option C: Mix 10% DMSO with 90% corn oil.

-

-

This compound Formulation:

-

Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the rats.

-

Weigh the this compound powder and place it in a sterile microcentrifuge tube.

-

Add the chosen vehicle to the powder to achieve the final desired concentration.

-

Vortex thoroughly to dissolve the compound. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]

-

-

Animal Dosing:

-

Weigh each rat to determine the precise volume of the this compound formulation to be administered. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.

-

Gently restrain the rat.

-

Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.

-

Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently over the tongue into the esophagus.

-

Administer the calculated volume of the this compound solution slowly.

-

Withdraw the gavage needle gently.

-

Monitor the animal for a few minutes post-administration to ensure there are no adverse reactions.

-

Protocol 2: Blood Glucose Monitoring

Objective: To measure blood glucose levels in obese Zucker rats.

Materials:

-

Handheld glucometer and corresponding test strips

-

Lancets or a sterile scalpel blade

-

Gauze pads

-

70% ethanol

Procedure:

-

Gently restrain the rat.

-

Warm the tail with a warm, damp cloth or under a heat lamp to increase blood flow.

-

Clean the tip of the tail with 70% ethanol.

-

Make a small incision or prick at the very tip of the tail using a lancet or sterile scalpel blade.

-

Gently massage the base of the tail to produce a small drop of blood.

-

Apply the drop of blood to the glucometer test strip.

-

Record the blood glucose reading.

-

Apply gentle pressure to the tail tip with a gauze pad to stop the bleeding.

-

For a 24-hour glucose profile, repeat this procedure at predetermined time points.

Protocol 3: Tissue Collection and Preparation for PDH Activity Assay

Objective: To collect and prepare liver and skeletal muscle tissue for the measurement of PDH activity.

Materials:

-

Anesthesia (e.g., isoflurane, pentobarbital)

-

Surgical scissors and forceps

-

Liquid nitrogen

-

Pre-chilled homogenization buffer (containing phosphatase and protease inhibitors)

-

Dounce homogenizer or mechanical homogenizer

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Anesthetize the rat according to an approved institutional protocol.

-

Perform a laparotomy to expose the liver and hindlimb muscles.

-

Quickly excise a portion of the liver and a sample of skeletal muscle (e.g., gastrocnemius).

-

Immediately freeze the tissues in liquid nitrogen to preserve the phosphorylation state of enzymes.

-

Store the frozen tissues at -80°C until analysis.

-

For homogenization, weigh the frozen tissue and place it in a pre-chilled tube with ice-cold homogenization buffer.

-

Homogenize the tissue using a Dounce or mechanical homogenizer on ice.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove cellular debris.

-

Collect the supernatant containing the protein lysate.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

Protocol 4: Pyruvate Dehydrogenase (PDH) Activity Assay

Objective: To measure the enzymatic activity of PDH in tissue lysates.

Method 1: Spectrophotometric Assay

This method measures the reduction of NAD+ to NADH, which is coupled to a colorimetric reaction.

Materials:

-

Commercially available PDH activity assay kit (e.g., from Sigma-Aldrich, Abcam)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 450 nm

-

Tissue lysates (from Protocol 3)

Procedure:

-

Follow the manufacturer's instructions provided with the specific PDH activity assay kit.

-

Typically, the assay involves adding the tissue lysate to a reaction mixture containing the PDH substrate (pyruvate) and NAD+.

-

The production of NADH is coupled to the reduction of a probe, resulting in a color change that is measured over time at 450 nm.

-

The rate of change in absorbance is proportional to the PDH activity in the sample.

-

Calculate the PDH activity based on a standard curve.

Method 2: Immunocapture-Based Activity Assay (ELISA format)

This method first captures the PDH complex in a microplate well before measuring its activity.

Materials:

-

Commercially available immunocapture-based PDH activity assay kit (e.g., from Abcam)

-

96-well microplate pre-coated with anti-PDH antibody

-

Microplate reader

-

Tissue lysates (from Protocol 3)

Procedure:

-

Follow the manufacturer's instructions provided with the kit.

-

Add the prepared tissue lysates to the wells of the microplate. The anti-PDH antibody will capture the PDH complex from the lysate.

-

After a washing step to remove unbound proteins, a reaction mixture containing pyruvate and NAD+ is added.

-

The enzymatic reaction proceeds, and the activity is measured as described in the spectrophotometric method.

Protocol 5: Western Blotting for Phosphorylated PDH

Objective: To determine the phosphorylation status of the PDH E1α subunit.

Materials:

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-PDH E1α (specific to the phosphorylation site of interest)

-

Anti-total-PDH E1α (as a loading control)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from tissues as described in Protocol 3, ensuring the use of phosphatase inhibitors.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-PDH antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total-PDH antibody to normalize for protein loading.

Mandatory Visualizations

References

- 1. This compound, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Measuring Pyruvate Dehydrogenase (PDH) Activity Following AZD7545 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pyruvate Dehydrogenase (PDH) complex is a critical mitochondrial enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the conversion of pyruvate to acetyl-CoA.[1][2] Its activity is tightly regulated, primarily through phosphorylation and dephosphorylation. The Pyruvate Dehydrogenase Kinases (PDKs) inactivate the PDH complex by phosphorylating its E1α subunit.[1][3] In various diseases, including cancer and metabolic disorders, elevated PDK activity leads to the inhibition of PDH, promoting a glycolytic state.[4]

AZD7545 is a potent and selective inhibitor of PDKs, particularly PDK1 and PDK2.[5][6][7] By inhibiting these kinases, this compound prevents the phosphorylation of the PDH complex, leading to its activation.[8][9] This results in an increased flux of pyruvate into the TCA cycle for oxidative phosphorylation.[1] Measuring the activity of the PDH complex is, therefore, a crucial step in evaluating the efficacy of this compound and similar PDK inhibitors.

These application notes provide detailed protocols for measuring PDH activity in biological samples following treatment with this compound.

Mechanism of Action of this compound

This compound functions as a non-ATP-competitive inhibitor of PDK1 and PDK2.[7] It binds to the lipoyl-binding pocket of the N-terminal domain of these PDK isoforms, which disrupts the interaction between the kinase and the inner lipoyl-bearing domain of the E2 component of the PDH complex.[7][10] This prevents the phosphorylation and subsequent inactivation of the PDH E1α subunit, thereby maintaining the PDH complex in its active state.[1][8]

Data Presentation

The following tables summarize the inhibitory concentrations of this compound on various PDK isoforms and its effective concentrations for stimulating PDH activity in different experimental systems.

Table 1: Inhibitory Activity of this compound against PDK Isoforms

| Isoform | IC₅₀ (nM) |

| PDHK1 | 36.8[5][6] |

| PDHK2 | 6.4[5][6] |

| PDHK3 | 600[7][10] |

| PDHK4 | No inhibition (>10 nM); may stimulate[5][7] |

Table 2: Effective Concentrations of this compound for PDH Activation

| System | Parameter | EC₅₀ (nM) |

| Recombinant human PDHK2 | PDH Activity | 5.2[5][8] |

| Primary rat hepatocytes | Pyruvate Oxidation | 105[5][8][11] |

Table 3: In Vivo Effects of this compound on PDH Activity

| Species | Tissue | Dose | % Active PDH (Control vs. Treated) |

| Wistar rats | Liver | 30 mg/kg | 24.7% vs. 70.3%[8] |

| Wistar rats | Skeletal Muscle | 30 mg/kg | 21.1% vs. 53.3%[8] |

| Obese Zucker (fa/fa) rats | Muscle | 10 mg/kg | Significantly elevated[6][8] |

Experimental Protocols

Protocol 1: PDH Activity Measurement in Cultured Cells Treated with this compound

This protocol describes a colorimetric assay to measure PDH activity in cell lysates after treatment with this compound. The assay is based on the reduction of a tetrazolium salt, such as MTT or WST-1, by NADH produced during the PDH-catalyzed reaction.[12][13]

Materials:

-

Cultured cells (e.g., cancer cell lines, primary cells)

-

This compound (solubilized in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

PDH Assay Buffer (e.g., 20 mM potassium phosphate pH 7.5, 50 mM KCl, 2 mM MgCl₂, 2 mM DTT)[10]

-

Protease and phosphatase inhibitor cocktails

-

PDH Activity Assay Kit (e.g., from RayBiotech, Abcam, or similar) or individual reagents:

-

Sodium pyruvate

-

Cofactors: Thiamine pyrophosphate (TPP), Coenzyme A (CoA), NAD⁺[14]

-

Colorimetric probe (e.g., WST-1 or MTT) and a coupling enzyme (e.g., diaphorase)

-

-

BCA Protein Assay Kit

-

96-well microplate

-

Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., ~450 nm for WST-1 or ~565 nm for MTT)[2][12]

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 70-80%).

-

Treat cells with varying concentrations of this compound (e.g., 10 nM - 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 4, 12, or 24 hours).

-

-

Sample Preparation (Cell Lysate):

-

After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold PDH Assay Buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Homogenize the lysate if necessary and then centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.[2]

-

Collect the supernatant, which contains the soluble proteins including the PDH complex. Keep on ice.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

PDH Activity Assay:

-

Prepare a master mix according to the manufacturer's instructions or by combining the PDH Assay Buffer, pyruvate, cofactors (TPP, CoA, NAD⁺), and the colorimetric probe.

-

Add a standardized amount of protein from each cell lysate (e.g., 20-50 µg) to individual wells of a 96-well plate.

-

Include a blank control (assay buffer without lysate) and a positive control if available.[12][15]

-

Initiate the reaction by adding the master mix to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 30-37°C.

-

Measure the absorbance kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.[2]

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔOD/min) for each sample by determining the slope of the linear portion of the kinetic curve.

-

Subtract the rate of the blank from the rates of the samples.

-

Calculate the PDH activity, often expressed in mU/mg of protein, using the extinction coefficient of the reduced colorimetric probe (provided by the kit manufacturer).

-

Compare the PDH activity in this compound-treated samples to the vehicle-treated controls.

-

Protocol 2: PDH Activity Measurement in Tissue Homogenates

This protocol is adapted for measuring PDH activity in tissue samples from animals treated with this compound. It is crucial to process the tissues quickly and keep them cold to preserve enzyme activity.

Materials:

-

Tissue samples (e.g., liver, skeletal muscle)

-

This compound for in vivo administration

-

Homogenization Buffer (similar to PDH Assay Buffer, with protease and phosphatase inhibitors)

-

Dounce or motor-driven tissue homogenizer

-

All other reagents and equipment listed in Protocol 1

Procedure:

-

In Vivo Treatment and Tissue Collection:

-

Administer this compound to animals (e.g., via oral gavage) at the desired dose (e.g., 10-30 mg/kg).[8]

-

At the end of the treatment period, euthanize the animals according to approved protocols.

-

Rapidly excise the tissues of interest, rinse with ice-cold saline, and either process immediately or snap-freeze in liquid nitrogen for storage at -80°C.

-

-

Sample Preparation (Tissue Homogenate):

-

Weigh a small piece of frozen or fresh tissue (e.g., 50-100 mg).

-

Add 5-10 volumes of ice-cold Homogenization Buffer.

-

Homogenize the tissue thoroughly on ice using a Dounce or motor-driven homogenizer.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration as described in Protocol 1.

-

-

PDH Activity Assay and Data Analysis:

-

Follow steps 3 and 4 from Protocol 1, using the tissue homogenate supernatant in place of the cell lysate.

-

Concluding Remarks

The protocols outlined above provide a robust framework for quantifying the activity of the PDH complex following treatment with the PDK inhibitor this compound. Accurate measurement of PDH activity is a direct and reliable method for assessing the pharmacological effect of this compound in both in vitro and in vivo models. When performing these assays, it is essential to maintain a cold chain during sample preparation and to include appropriate controls to ensure data quality and reproducibility. These methods are fundamental for researchers in metabolic diseases and oncology who are investigating the therapeutic potential of modulating the PDH/PDK axis.

References

- 1. portlandpress.com [portlandpress.com]

- 2. goldengatebio.com [goldengatebio.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pyruvate Dehydrogenase Kinase Inhibitor, this compound [sigmaaldrich.com]

- 8. This compound, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by this compound, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. raybiotech.com [raybiotech.com]

- 13. A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 15. cellbiologics.com [cellbiologics.com]

Application Notes and Protocols for AZD7545 in Th2 Cell Differentiation Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing AZD7545, a selective inhibitor of Pyruvate Dehydrogenase Kinase 2 (PDK2), in the study of T helper 2 (Th2) cell differentiation. By inhibiting PDK2, this compound modulates cellular metabolism, specifically glycolysis, which has been demonstrated to be a critical regulator of Th2 cell development and function.

Introduction

T helper 2 (Th2) cells are a subset of CD4+ T cells that play a pivotal role in the adaptive immune response, particularly against extracellular parasites. They are also critically involved in the pathogenesis of allergic diseases such as asthma and atopic dermatitis. The differentiation of naive CD4+ T cells into the Th2 lineage is a complex process orchestrated by specific cytokines and transcription factors. Recent studies have highlighted the importance of cellular metabolism, particularly aerobic glycolysis, in supporting this differentiation process.

This compound is a potent and selective small molecule inhibitor of PDK2, a key enzyme that negatively regulates the Pyruvate Dehydrogenase Complex (PDC). By inhibiting PDK2, this compound promotes the conversion of pyruvate to acetyl-CoA, thereby linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. In the context of T cell biology, this metabolic shift has been shown to suppress the differentiation of IL-5 and IL-13-producing Th2 cells. This makes this compound a valuable tool for investigating the role of metabolic pathways in Th2 differentiation and for exploring potential therapeutic strategies targeting immunometabolism in allergic and other Th2-mediated diseases.

Mechanism of Action

This compound is a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDK), with high selectivity for the PDK2 isoform. PDKs are mitochondrial enzymes that phosphorylate and inactivate the Pyruvate Dehydrogenase (PDH) complex, which is a critical gateway for the entry of glycolytic products into the TCA cycle. By inhibiting PDK, this compound effectively locks the PDH complex in its active, dephosphorylated state. This leads to a metabolic shift away from aerobic glycolysis (the "Warburg effect") and towards oxidative phosphorylation. In the context of Th2 cell differentiation, this metabolic reprogramming has been shown to specifically downregulate the expression of key Th2-associated transcription factors, without affecting the master regulator GATA3, and consequently reduce the production of hallmark Th2 cytokines.[1]

Data Presentation

Table 1: Effect of this compound on Th2-Related Transcription Factor mRNA Expression

| Target Gene | This compound Concentration | Fold Change vs. Control |

| Gfi1 | 1 µM | ↓ |

| 10 µM | ↓↓ | |

| c-Maf | 1 µM | ↓ |

| 10 µM | ↓↓ | |

| Pparg | 1 µM | ↓ |

| 10 µM | ↓↓ | |

| Gata3 | 1 µM | No significant change |

| 10 µM | No significant change | |

| Data is a qualitative summary based on published findings. Precise fold changes are dependent on experimental conditions. |

Table 2: Effect of this compound on Th2 Cytokine Production

| Cytokine | This compound Concentration | Inhibition (%) vs. Control |

| IL-5 | 1 µM | Significant Inhibition |

| 10 µM | Strong Inhibition | |

| IL-13 | 1 µM | Significant Inhibition |

| 10 µM | Strong Inhibition | |

| Data is a qualitative summary based on published findings. Percentage of inhibition is dependent on experimental conditions and stimulation methods (e.g., IL-33 stimulation). |

Mandatory Visualization

Caption: Signaling pathway of Th2 differentiation and the inhibitory action of this compound.

Caption: Experimental workflow for studying the effect of this compound on Th2 differentiation.

Experimental Protocols

I. Isolation of Naive CD4+ T Cells from Mouse Spleen

-

Spleen Homogenization: Euthanize mice according to institutional guidelines. Aseptically remove the spleen and place it in a sterile petri dish containing 5 mL of RPMI-1640 medium. Gently mash the spleen using the plunger of a 3 mL syringe to create a single-cell suspension.

-

Red Blood Cell Lysis: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 2 mL of ACK lysis buffer. Incubate for 5 minutes at room temperature. Add 10 mL of RPMI-1640 to stop the lysis and centrifuge again.

-

Naive CD4+ T Cell Enrichment: Resuspend the cell pellet in MACS buffer (PBS with 0.5% BSA and 2 mM EDTA). Isolate naive CD4+ T cells using a naive CD4+ T cell isolation kit (e.g., from Miltenyi Biotec or STEMCELL Technologies) according to the manufacturer's instructions. This typically involves negative selection to deplete non-CD4+ cells and activated/memory T cells.

-

Cell Counting and Viability: Resuspend the enriched cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin, and 50 µM 2-mercaptoethanol). Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

II. In Vitro Th2 Cell Differentiation

-

Plate Coating: Coat a 24-well plate with anti-CD3ε antibody (e.g., clone 145-2C11, 2 µg/mL in sterile PBS) by adding 250 µL per well. Incubate overnight at 4°C.

-

Cell Seeding: The next day, aspirate the anti-CD3ε antibody solution and wash each well twice with 1 mL of sterile PBS.

-

Preparation of Th2 Differentiation Medium: Prepare complete RPMI-1640 medium containing:

-

Anti-CD28 antibody (2 µg/mL)

-

Recombinant mouse IL-4 (20 ng/mL)

-

Anti-IFN-γ antibody (10 µg/mL)

-

Recombinant human IL-2 (10 ng/mL)

-

-

Cell Culture: Resuspend the isolated naive CD4+ T cells in the Th2 differentiation medium at a concentration of 1 x 10^6 cells/mL. Add 1 mL of the cell suspension to each well of the anti-CD3ε coated plate.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 5 days.

III. This compound Treatment

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store aliquots at -20°C.

-

Treatment: On day 0 of the Th2 differentiation culture, add this compound to the desired final concentrations (e.g., 1 µM and 10 µM). Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control (e.g., 0.1% DMSO).

-

Incubation: Co-incubate the cells with this compound for the entire 5-day differentiation period.

IV. Quantitative Real-Time PCR (qRT-PCR)

-